3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
Description
This compound is a pyrazole derivative featuring a phenyl group at position 1, a substituted phenyl ring (3-methyl-4-isopropoxy) at position 3, and a carbaldehyde group at position 2. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties .
Properties
IUPAC Name |
3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-14(2)24-19-10-9-16(11-15(19)3)20-17(13-23)12-22(21-20)18-7-5-4-6-8-18/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDLMEWKGLLUSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution reactions:
Introduction of the propan-2-yloxy group: This can be achieved by reacting the intermediate compound with propan-2-ol in the presence of a suitable catalyst.
Formylation: The final step involves the formylation of the pyrazole ring to introduce the carbaldehyde group, which can be done using reagents like Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: 3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carboxylic acid
Reduction: 3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-methanol
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the development of new materials and as a building block in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets can vary, but common mechanisms include:
Enzyme inhibition: Binding to the active site of enzymes and preventing substrate binding.
Receptor modulation: Interacting with cell surface receptors and altering their signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Compound A : 1-Phenyl-3-(4-(Prop-2-yn-1-yloxy)Phenyl)-1H-Pyrazole-4-Carbaldehyde
- Structure : Prop-2-yn-1-yloxy (propargyloxy) group at the phenyl ring’s para position.
- Key Differences : The propargyloxy group introduces alkyne functionality, enabling click chemistry applications. However, its linear structure reduces steric bulk compared to the branched isopropoxy group in the target compound.
- Synthesis : Propargylation of precursor pyrazole derivatives under basic conditions .
Compound B : 3-(4-Methoxyphenyl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde
- Structure : Methoxy group at the phenyl ring’s para position.
- Key Differences : Methoxy is smaller and more polar than isopropoxy, increasing solubility in polar solvents. The electron-donating nature of methoxy may alter electronic properties, affecting interactions with biological targets .
- Physical Properties : Lower molar mass (292.33 vs. 306.37 g/mol for the target compound) and predicted boiling point (~469°C vs. higher for bulkier substituents) .
Compound C : 3-(4-Methoxy-3-Methylphenyl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde
- Structure : Methoxy and methyl groups at positions 4 and 3 of the phenyl ring.
- Key Differences : The combined methoxy and methyl substituents create a steric and electronic profile distinct from the target compound’s 3-methyl-4-isopropoxy group. This may influence binding affinity in enzyme inhibition (e.g., glycogen synthase kinase-3β) .
- Synthesis: Similar Vilsmeier-Haack reactions but with substituted phenolic precursors .
Core Modifications in Pyrazole Derivatives
Compound D : 1-Benzoyl-3-Phenyl-1H-Pyrazole-4-Carbaldehyde
- Structure : Benzoyl group replaces the phenyl at position 1.
- Biological Activity : Exhibits significant antioxidant and anti-inflammatory activity, with derivatives showing near-standard efficacy in assays .
Compound E : 3-Methyl-5-Phenoxy-1-Phenyl-1H-Pyrazole-4-Carbaldehyde
- Structure: Phenoxy and methyl groups at positions 5 and 3.
- Key Differences: Phenoxy’s bulkiness may hinder steric access to biological targets compared to isopropoxy. The compound’s synthesis involves nucleophilic aromatic substitution with phenol .
Research Implications
- Structure-Activity Relationships (SAR) : The isopropoxy group in the target compound balances lipophilicity and steric effects, making it a candidate for optimizing antimicrobial agents. Methoxy derivatives (e.g., Compound B) may be better suited for polar environments or viral targets .
- Synthetic Flexibility : Carbaldehyde at position 4 enables diverse derivatization, such as thiazole formation (e.g., via thiosemicarbazide reactions ).
Biological Activity
The compound 3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 310.39 g/mol. The compound features a pyrazole ring, which is known for its versatility in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 310.39 g/mol |
| IUPAC Name | This compound |
| Physical State | Solid |
| Purity | >95% (HPLC) |
Pharmacological Effects
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific compound under review has shown promising results in several studies.
-
Anti-inflammatory Activity :
- A study demonstrated that derivatives of pyrazole, including compounds similar to the one in focus, exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain analogs showed inhibitory activity ranging from 61% to 93% at concentrations of 10 µM compared to standard drugs like dexamethasone .
- Analgesic Activity :
- Antimicrobial and Antitubercular Properties :
Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives
In a notable study, researchers synthesized a series of novel pyrazole derivatives and tested their biological activities. The results indicated that specific modifications to the pyrazole structure enhanced anti-inflammatory activity significantly when compared to traditional NSAIDs .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR analysis was performed on various pyrazole derivatives, revealing that substituents at specific positions on the pyrazole ring could dramatically alter biological activity. For instance, compounds with electron-donating groups showed increased potency against inflammation markers .
The exact mechanism by which this compound exerts its effects is still under investigation. However, it is believed that these compounds may inhibit cyclooxygenase (COX) enzymes or modulate signaling pathways related to inflammation and pain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
